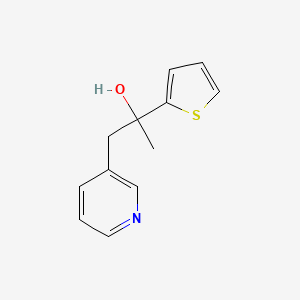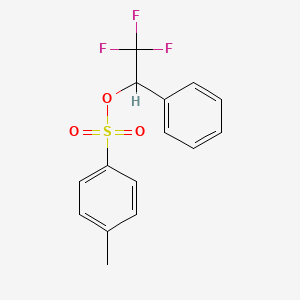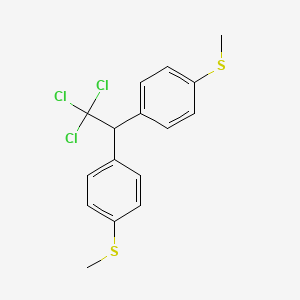![molecular formula C22H14O6 B14006348 3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) CAS No. 87116-23-2](/img/structure/B14006348.png)
3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) is a chemical compound known for its unique structure and properties It is a derivative of benzofuran, which is a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) typically involves the reaction of 1,2-dihydroxybenzene with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically isolated through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
87116-23-2 |
|---|---|
Molekularformel |
C22H14O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
3-[2-[(3-oxo-1H-2-benzofuran-1-yl)oxy]phenoxy]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H14O6/c23-19-13-7-1-3-9-15(13)21(27-19)25-17-11-5-6-12-18(17)26-22-16-10-4-2-8-14(16)20(24)28-22/h1-12,21-22H |
InChI-Schlüssel |
JDJZNSVKURNQJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC3=CC=CC=C3OC4C5=CC=CC=C5C(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
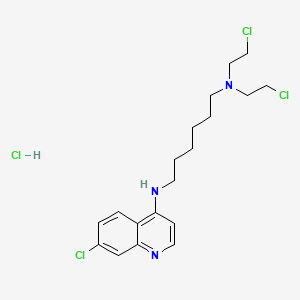
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
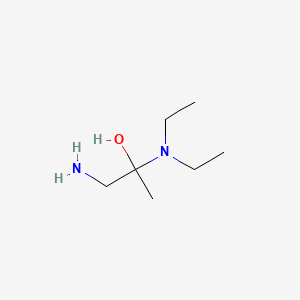
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

